molecular formula C6H11BN2O2 B13561256 (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid

(1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid

Cat. No.: B13561256
M. Wt: 153.98 g/mol
InChI Key: QENRYSYSLKAJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid is a boronic acid derivative featuring a pyrazole ring Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid typically involves the reaction of 1-Ethyl-3-methyl-1H-pyrazole with a boron-containing reagent. One common method is the reaction of 1-Ethyl-3-methyl-1H-pyrazole with boronic acid or boronate esters under suitable conditions. The reaction is often catalyzed by a palladium catalyst and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.

    Solvents: Organic solvents like toluene, ethanol, or dimethylformamide (DMF) are commonly used.

Major Products

    Biaryls: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Esters: Formed through oxidation reactions.

    Substituted Pyrazoles: Formed through substitution reactions on the pyrazole ring.

Scientific Research Applications

Chemistry

In chemistry, (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to undergo Suzuki-Miyaura cross-coupling makes it valuable in the construction of biaryl compounds, which are important in pharmaceuticals and materials science.

Biology and Medicine

In biological and medicinal research, boronic acids are explored for their potential as enzyme inhibitors. The pyrazole ring in this compound may enhance its binding affinity to certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and advanced materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In biological systems, the boronic acid group can form reversible covalent bonds with diols or hydroxyl groups on enzymes, inhibiting their activity. The pyrazole ring may interact with specific amino acid residues in the enzyme’s active site, enhancing the compound’s inhibitory effect.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazole-5-boronic acid: Similar structure but with a methyl group instead of an ethyl group.

    1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a Boc-protected pyrazole ring and a boronic acid ester.

    1H-Pyrazole-4-boronic acid: Lacks the ethyl and methyl substituents on the pyrazole ring.

Uniqueness

(1-Ethyl-3-methyl-1H-pyrazol-5-YL)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and binding properties. The presence of both ethyl and methyl groups may enhance its solubility and stability compared to other boronic acids.

Properties

Molecular Formula

C6H11BN2O2

Molecular Weight

153.98 g/mol

IUPAC Name

(2-ethyl-5-methylpyrazol-3-yl)boronic acid

InChI

InChI=1S/C6H11BN2O2/c1-3-9-6(7(10)11)4-5(2)8-9/h4,10-11H,3H2,1-2H3

InChI Key

QENRYSYSLKAJJT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NN1CC)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.